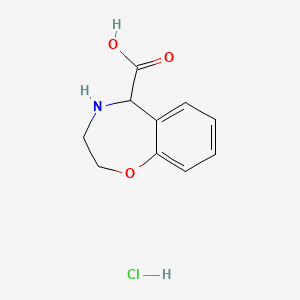

2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

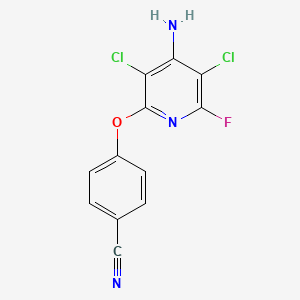

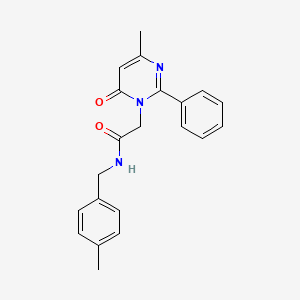

“2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2126160-78-7 . It has a molecular weight of 229.66 . The IUPAC name for this compound is 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO3.ClH/c12-10(13)9-7-3-1-2-4-8(7)14-6-5-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Hydrogen-Bonded Assembly in Benzazepine Derivatives

Benzazepine derivatives, including those related to 2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride, have been studied for their unique hydrogen-bonded assemblies, which are relevant in the development of molecular materials and understanding molecular interactions. Research has highlighted the structural diversity of benzazepine derivatives, showing hydrogen-bonded assembly ranging from zero to three dimensions, indicating their potential in designing new materials with specific properties (Guerrero et al., 2014).

Synthetic Approaches to Benzoxazepines

Studies on the synthesis of tetracyclic 1,5-benzoxazepines have been reported, showcasing methods to create these compounds from heterocyclic precursors. These synthetic pathways are critical for the development of new pharmaceuticals and research chemicals, demonstrating the versatility and reactivity of benzoxazepine frameworks (Sekhar et al., 2001).

Novel Tetrahydro-1-benzazepine-2-carboxylic Acids

A concise and efficient approach to synthesize novel tetrahydro-1H-benzo[b]azepine-2-carboxylic acids has been developed. These compounds, derived from 2-(allylaryl)glycinates, are important for their potential biological activities and applications in drug discovery, highlighting the functional versatility of the benzazepine core (Guerrero et al., 2020).

Dopaminergic Activity of Benzazepines

Research into substituted tetrahydrobenzazepines has identified their potential dopaminergic activity, suggesting applications in treating neurological disorders. These findings underline the importance of benzazepine derivatives in medicinal chemistry and neuroscience research (Pfeiffer et al., 1982).

Functionalized Arylethers from Benzoxazepines

The functionalization of arylethers through the ring-opening of dibenzoxazepines has been explored, providing valuable insights into chemical reactivity and the potential for developing new materials or chemical intermediates. This research demonstrates the utility of benzoxazepine derivatives in organic synthesis and material science (Doherty et al., 2003).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Eigenschaften

IUPAC Name |

2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3.ClH/c12-10(13)9-7-3-1-2-4-8(7)14-6-5-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDKFWJRUQEMAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C(N1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-Methylpropyl)phenyl]imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2576814.png)

![7-cinnamyl-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2576816.png)

![3-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)benzenecarbaldehyde](/img/structure/B2576820.png)

![4-(3,4-dichlorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2576821.png)

![N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2576824.png)